molecular formula C15H26O2 B14596594 5-Nonylcyclohexane-1,3-dione CAS No. 61621-52-1

5-Nonylcyclohexane-1,3-dione

Cat. No.: B14596594
CAS No.: 61621-52-1
M. Wt: 238.37 g/mol
InChI Key: ZJXQZHFERAIULA-UHFFFAOYSA-N
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Description

5-Nonylcyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a nonyl group and two ketone groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonylcyclohexane-1,3-dione typically involves the Michael addition and Claisen condensation reactions. The Michael addition involves the reaction of a nonyl-substituted enolate with an α,β-unsaturated carbonyl compound. This is followed by a Claisen condensation, which involves the cyclization of the intermediate product to form the cyclohexane ring with two ketone groups .

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Nonylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Nonylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Nonylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, some derivatives of cyclohexane-1,3-dione are known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules .

Comparison with Similar Compounds

Uniqueness: 5-Nonylcyclohexane-1,3-dione is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61621-52-1

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-nonylcyclohexane-1,3-dione

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h13H,2-12H2,1H3

InChI Key

ZJXQZHFERAIULA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(=O)CC(=O)C1

Origin of Product

United States

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